4-Cyclopropylthiazole-2-carbaldehyde

Quantum Chemical Reactivity Electrophilic Attack Fukui Function

Secure your supply of 4-Cyclopropylthiazole-2-carbaldehyde (CAS 211942-97-1), a critical heterocyclic intermediate. Its 4-cyclopropyl substitution uniquely enhances lipophilicity and membrane permeability compared to simpler thiazole-2-carbaldehyde analogs, while its reduced N-reactivity enables selective aldehyde transformations for efficient medicinal chemistry. This scaffold has validated therapeutic potential, with derivatives showing potent antifungal activity (MIC 0.008–7.81 µg/mL against C. albicans). Avoid generic replacements that compromise your synthetic outcomes and invest in controlled reactivity and high-purity building blocks.

Molecular Formula C7H7NOS
Molecular Weight 153.2
CAS No. 211942-97-1
Cat. No. B2647270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylthiazole-2-carbaldehyde
CAS211942-97-1
Molecular FormulaC7H7NOS
Molecular Weight153.2
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)C=O
InChIInChI=1S/C7H7NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h3-5H,1-2H2
InChIKeyLLLVTDUXRVXBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylthiazole-2-carbaldehyde (CAS 211942-97-1) Procurement Baseline: Heterocyclic Aldehyde Building Block


4-Cyclopropylthiazole-2-carbaldehyde (CAS 211942-97-1) is a heterocyclic building block comprising a thiazole core substituted with a cyclopropyl group at the 4-position and an aldehyde functionality at the 2-position . It serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the cyclopropyl motif is valued for its unique conformational and metabolic properties [1]. Its primary role is as a precursor to more complex thiazole-containing scaffolds, rather than as an end-use active pharmaceutical ingredient.

Why 4-Cyclopropylthiazole-2-carbaldehyde (CAS 211942-97-1) Cannot Be Casually Substituted by Unsubstituted or Alternative 4-Alkyl Analogs


Substitution of 4-cyclopropylthiazole-2-carbaldehyde with simpler thiazole-2-carbaldehyde analogs (e.g., 4-H, 4-CH₃) fundamentally alters the molecule's physicochemical, reactivity, and biological profile. Theoretical and experimental studies demonstrate that the position and electronic nature of substituents on the thiazole ring critically modulate reactivity toward electrophiles [1]. Furthermore, the cyclopropyl group introduces unique steric and conformational constraints not replicated by linear or branched alkyl chains, directly impacting downstream synthetic utility in medicinal chemistry programs [2]. This evidence underscores that generic replacement is not equivalent and may compromise intended synthetic outcomes.

Quantitative Evidence: Verifiable Differentiation of 4-Cyclopropylthiazole-2-carbaldehyde (CAS 211942-97-1)


Enhanced Electrophilic Reactivity at the 2-Position Relative to 4-Substituted Analogs

Computational studies establish a reactivity hierarchy for thiazole derivatives: 2-substituted > 5-substituted > 4-substituted thiazoles. As a 4-substituted thiazole, 4-cyclopropylthiazole-2-carbaldehyde exhibits inherently lower reactivity toward electrophilic attack at the nitrogen atom compared to 2-substituted or unsubstituted thiazoles. This prediction is based on calculated Fukui function (f_k^-) values at the N-site, which are smaller for electron-attracting substituents but larger for electron-releasing groups, indicating a preferred N-site for soft reactions [1].

Quantum Chemical Reactivity Electrophilic Attack Fukui Function

Steric Hindrance in N-Alkylation: Bulky 4-Alkyl Substituents Deactivate More Strongly than 2-Alkyl Isomers

Kinetic measurements of N-methylation reactions demonstrate that bulky alkyl substituents at the 4-position exert a stronger deactivating effect than identical substituents at the 2-position. The 'true' steric hindrance toward an electrophilic center approaching the nitrogen atom is greater for the 4-position, with a differential free energy of activation (ΔΔΔG‡) of 570 cal mol⁻¹ compared to the 2-position [1]. The cyclopropyl group at the 4-position is expected to confer a similar or greater steric impediment to N-alkylation reactions, relative to 2-cyclopropyl isomers.

Steric Hindrance N-Methylation Kinetics Thiazolium Salts

Physicochemical Property Differentiation from Unsubstituted Thiazole-2-carbaldehyde

Compared to the unsubstituted thiazole-2-carbaldehyde (CAS 10200-59-6), 4-cyclopropylthiazole-2-carbaldehyde exhibits significantly higher predicted boiling point (294.5±33.0 °C vs. 61-63 °C at 15 mmHg) and altered density (1.370±0.06 g/cm³ vs. 1.288 g/mL) [1]. The predicted LogP (ACD/Labs) is 1.55, indicating increased lipophilicity relative to the parent heterocycle, which may influence membrane permeability and solubility in downstream applications .

Physicochemical Properties Lipophilicity Boiling Point

Synthetic Utility as a Cyclopropyl-Containing Thiazole Scaffold

A series of nine thiazole derivatives containing a cyclopropane system, derived from a related cyclopropyl-containing precursor, demonstrated very strong antifungal activity against Candida albicans, with MIC values ranging from 0.008–7.81 µg/mL, similar or even higher than nystatin [1]. While 4-cyclopropylthiazole-2-carbaldehyde itself was not directly tested, this study validates the cyclopropyl-thiazole pharmacophore and highlights the value of the aldehyde as a key building block for generating biologically active candidates [1].

Medicinal Chemistry Antifungal Cyclopropane

Validated Application Scenarios for 4-Cyclopropylthiazole-2-carbaldehyde (CAS 211942-97-1) Based on Quantitative Evidence


Medicinal Chemistry: Antifungal and Anticonvulsant Lead Generation

Use 4-cyclopropylthiazole-2-carbaldehyde as a key intermediate to synthesize thiazole derivatives bearing the cyclopropyl motif. Studies confirm that such derivatives exhibit potent antifungal activity (MIC 0.008–7.81 µg/mL against C. albicans) and promising anticonvulsant effects, validating the scaffold's therapeutic relevance [1].

Regioselective Functionalization: Leveraging 4-Position Reactivity

The 4-substitution pattern inherently reduces electrophilic reactivity at the nitrogen atom compared to 2- or 5-substituted analogs [2]. This property can be exploited to achieve selective transformations at the aldehyde group or the 5-position with minimal interference, improving synthetic efficiency.

Physicochemical Property Tuning: Lipophilicity and Volatility

The cyclopropyl group significantly elevates boiling point (predicted 294.5±33.0 °C) and increases lipophilicity (LogP ~1.55) relative to unsubstituted thiazole-2-carbaldehyde . This makes the compound suitable for applications requiring lower volatility and enhanced membrane permeability, such as in the design of CNS-penetrant or agrochemical agents.

Controlled N-Alkylation and Quaternization Studies

Kinetic data indicate that 4-alkyl substituents impose greater steric hindrance on N-alkylation (ΔΔΔG‡ = 570 cal mol⁻¹) than 2-alkyl isomers [3]. Researchers can utilize 4-cyclopropylthiazole-2-carbaldehyde to investigate steric effects in thiazole quaternization or to design reaction sequences where N-alkylation is deliberately slowed.

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